9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
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Description
9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a useful research compound. Its molecular formula is C18H27NO5S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Insights
Prins Cascade Cyclization for Derivative Synthesis A novel Prins cascade process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This process couples aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide to produce spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This method offers a new pathway for synthesizing compounds with the 1,9-dioxa-4-azaspiro[5.5]undecane structure (Reddy, Medaboina, Sridhar & Singarapu, 2014).
Stereochemistry and Reactivity of α-Bromo Spiroketals Research has explored the bromination of simple spiroketals like 1,7-dioxaspiro-[5.5]undecane. The study examined the stereochemistry of the resulting bromo derivatives and their behavior in dehydrobromination reactions. This work provides insights into the structural aspects and reactivity of spiroketals, contributing to the broader understanding of the chemical behavior of spirocyclic compounds (Lawson, Kitching, Kennard & Byriel, 1993).
Conformational Study of Dioxa-1,3 aza-9 Spiro[5,5]undecanes A conformational study of dioxa-1,3 aza-9 spiro[5,5]undecanes revealed the existence of four distinct conformations (A, B, C, and D). The study showed how the nature of substituents on the dioxane ring influences the conformational landscape of these compounds, providing a detailed understanding of their structural dynamics (Bassus, Anker, Pachéco & Duplan, 1978).
Applications in Chemical Synthesis
Ritter Reaction and Formation of Spirocyclic Systems The study on the Ritter reaction demonstrated the formation of various spirocyclic systems and 3,4-dihydroisoquinoline derivatives. This work highlights the utility of the Ritter reaction in synthesizing structurally diverse spiro compounds, expanding the toolkit for creating complex molecular architectures (Rozhkova, Galata, Vshivkova & Shklyaev, 2013).
Chiral Separation and Configuration Determination
Chiral Separation of Spiro-compounds Research on the chiral separation of spiro compounds underlines their significance in the pharmaceutical industry. The study developed a method to resolve enantiomers of various spiro compounds, a crucial step in synthesizing and studying active pharmaceutical ingredients and other applications in medicinal chemistry (Liang, Guo, Liu & Wei, 2008).
Properties
IUPAC Name |
9-(4-ethoxy-3,5-dimethylphenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-4-22-17-14(2)12-16(13-15(17)3)25(20,21)19-8-6-18(7-9-19)23-10-5-11-24-18/h12-13H,4-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQGKYMALWHGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)N2CCC3(CC2)OCCCO3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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